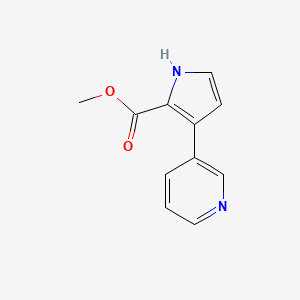
Methyl 3-(3-Pyridyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD31735615” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD31735615” involves multiple steps, starting from readily available precursors. The process typically includes:
Initial Coupling Reaction: The starting materials undergo a coupling reaction under controlled conditions, often using a catalyst to facilitate the process.
Intermediate Formation: The coupled product is then subjected to further reactions to form intermediates. These steps may involve the use of reagents like bromine or iodine.
Final Product Formation: The intermediates are finally converted into “MFCD31735615” through a series of reactions, including oxidation or reduction, depending on the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of “MFCD31735615” is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Advanced Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
“MFCD31735615” undergoes various chemical reactions, including:
Oxidation: Where it reacts with oxidizing agents to form oxidized products.
Reduction: Involving reducing agents to yield reduced forms of the compound.
Substitution: Where functional groups in the compound are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium or platinum-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
“MFCD31735615” has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD31735615” exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Where it acts as an inhibitor or activator, affecting biochemical pathways.
Receptors: Binding to cellular receptors to modulate physiological responses.
Pathways: Influencing signaling pathways that regulate cellular functions.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 3-pyridin-3-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-9(4-6-13-10)8-3-2-5-12-7-8/h2-7,13H,1H3 |
InChI Key |
MJCAKCSQXAEZMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



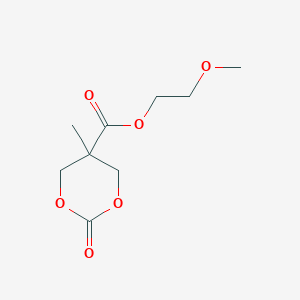
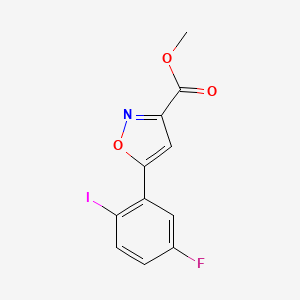
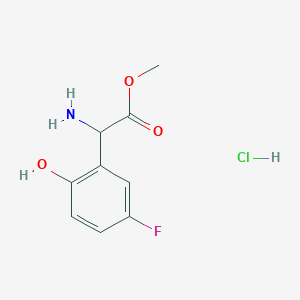

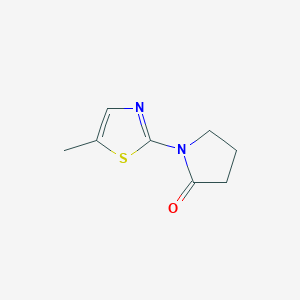
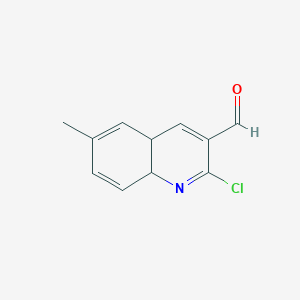
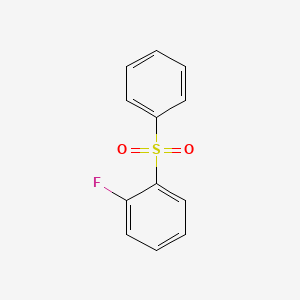
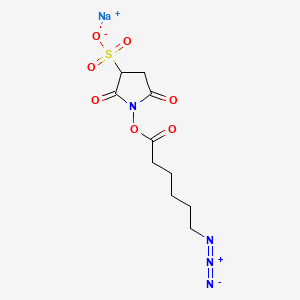
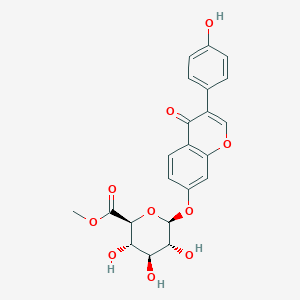
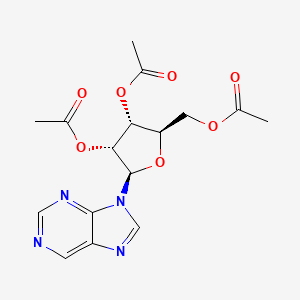
![8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15338187.png)
![7-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B15338189.png)

